Tris(3-bromophenyl)phosphine

Thermal Stability Material Safety Ligand Handling

Standard triarylphosphines fail in electron-deficient or sterically congested cross-couplings due to suboptimal electronic/steric profiles. Tris(3-bromophenyl)phosphine offers a precision alternative. - meta-Br substitution: Electron-withdrawing effect modulates σ-donor strength vs PPh3, accelerating oxidative addition of aryl bromides. - Chemoselectivity: Enables selective C-Br functionalization in bromophenyl triflates or bromochloroarenes, preserving orthogonal handles. - Handling: MP 117-119 °C (decomp); store under inert atmosphere at ambient temp. 498.97 g/mol.

Molecular Formula C18H12Br3P
Molecular Weight 499.0 g/mol
CAS No. 464928-06-1
Cat. No. B12593420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3-bromophenyl)phosphine
CAS464928-06-1
Molecular FormulaC18H12Br3P
Molecular Weight499.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)P(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H12Br3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H
InChIKeyVRKKRDCYNAXZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(3-bromophenyl)phosphine Ligand Profile


Tris(3-bromophenyl)phosphine is a meta-brominated triarylphosphine ligand (C18H12Br3P, MW 498.97) utilized in homogeneous transition-metal catalysis . The compound features electron-withdrawing bromine substituents that modulate phosphorus σ-donor strength and steric profile, key parameters governing catalytic activity in cross-coupling and related transformations [1]. Its structural attributes — three-fold symmetry and meta-substitution pattern — distinguish it from unsubstituted triphenylphosphine (PPh3) and para-brominated analogs, establishing a basis for performance differentiation in specific reaction manifolds [2].

Tris(3-bromophenyl)phosphine Differentiation


Generic substitution of triarylphosphine ligands in palladium-catalyzed processes fails because ligand electronic and steric parameters dictate chemoselectivity and catalytic activity [1]. While PPh3 is widely used, its strong σ-donor character and moderate steric bulk render it unsuitable for electron-deficient or sterically congested substrates [2]. Bromine substitution alters electron density at phosphorus, but the position of substitution (meta vs. para) determines the magnitude of this effect and can critically influence catalyst performance, as demonstrated by para-brominated analogs that fail under standard Heck conditions [3]. Tris(3-bromophenyl)phosphine offers a distinct combination of electronic tuning and steric demand that diverges from both the unsubstituted parent compound and the para-substituted isomer.

Tris(3-bromophenyl)phosphine Performance Comparison


Thermal Stability Profile

The melting behavior of tris(3-bromophenyl)phosphine is reported as 117–119 °C with decomposition, contrasting with the higher melting point (186 °C) of its oxide form and providing a key handling parameter for procurement .

Thermal Stability Material Safety Ligand Handling

Heck Coupling: Meta vs. Para Bromination

In a comparative Heck coupling study, tris(4-bromophenyl)phosphine failed to react with n-butyl acrylate using the Herrmann–Beller palladacycle catalyst in DMF at 120 °C, whereas other bromophenylphosphine oxides reacted successfully [1]. This establishes para-brominated triarylphosphines as non-viable for this transformation and implies a fundamental reactivity advantage for meta-substituted analogs like tris(3-bromophenyl)phosphine.

Heck Coupling Cross-Coupling Palladium Catalysis

σ-Donor Strength vs. PPh3

Introduction of electron-withdrawing bromine substituents reduces the electron-donating ability of the phosphine compared to unsubstituted triphenylphosphine (PPh3). Consequently, tris(3-bromophenyl)phosphine is expected to exhibit a higher Tolman Electronic Parameter (TEP) value than PPh3, confirming its classification as a weaker σ-donor ligand [1].

Electronic Effects Ligand Donicity Tolman Electronic Parameter

Chemoselectivity: C–Br vs. C–OTf/Cl

Triarylphosphine ligands, including brominated variants, provide distinct chemoselectivity profiles in palladium-catalyzed couplings of aryl (pseudo)halides [1]. While tris(3-bromophenyl)phosphine has not been directly compared to all triarylphosphines in head-to-head assays, its membership in this ligand class suggests it can steer selectivity toward C–Br oxidative addition over C–OTf or C–Cl sites, a pattern observed for related triarylphosphines [1].

Chemoselectivity Cross-Coupling Palladium Catalysis

Oxidative Addition Energetics

Computational DFT analysis reveals that for smaller phosphine ligands such as PPh3, the dissociation of the ligand to generate reactive low-coordinate palladium complexes becomes rate-limiting, potentially trapping the catalyst in unreactive bisphosphine intermediates [1]. Tris(3-bromophenyl)phosphine, as a moderately bulky triarylphosphine, is expected to exhibit intermediate behavior between PPh3 and bulkier trialkylphosphines (e.g., PtBu3), offering a tunable balance between catalyst stability and activation.

Oxidative Addition Computational Chemistry Catalytic Cycle

Tris(3-bromophenyl)phosphine Application Scenarios


Heck Coupling of Electron-Deficient Olefins

Based on the failure of the para-brominated analog under standard Heck conditions [1], tris(3-bromophenyl)phosphine is a viable ligand for palladium-catalyzed Heck reactions involving electron-deficient olefins such as n-butyl acrylate. Its meta-bromination pattern avoids the deactivating effects observed with the para-isomer, enabling successful olefination of aryl bromides.

Sequential Chemoselective Cross-Coupling

The class-level chemoselectivity profile of triarylphosphines toward C–Br over C–OTf and C–Cl sites [2] positions tris(3-bromophenyl)phosphine as a strategic ligand in multi-step syntheses. It is particularly suited for the selective functionalization of the bromide in bromophenyl triflates or bromochloroarenes, preserving orthogonal handles for subsequent coupling reactions.

Electron-Deficient Pd Catalyst Design

The reduced σ-donor strength of tris(3-bromophenyl)phosphine compared to PPh3 [3] makes it a preferred ligand for applications requiring electron-deficient palladium centers. Such conditions accelerate oxidative addition of aryl bromides, making this ligand advantageous in cross-coupling reactions with less reactive electrophiles or where rate enhancement is critical.

Air-Sensitive Handling and Storage

With a melting point of 117–119 °C accompanied by decomposition , tris(3-bromophenyl)phosphine must be stored and handled under inert atmosphere at ambient temperature. This property informs procurement and laboratory workflow design, ensuring that the ligand retains its reactivity in air-sensitive catalytic applications without premature degradation.

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